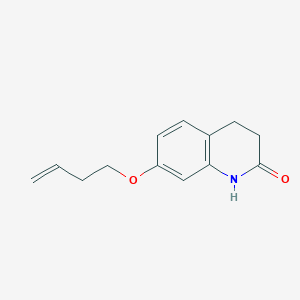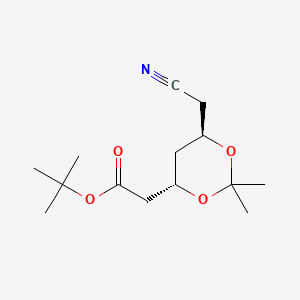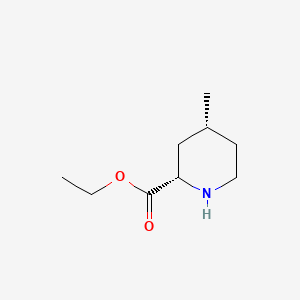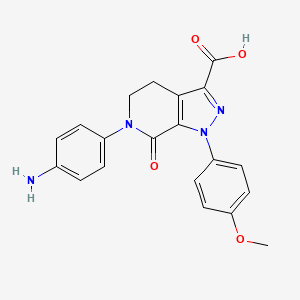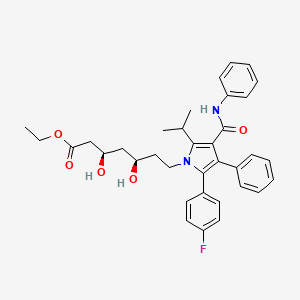
Dabigatran Impurity 13
Overview
Description
Dabigatran Impurity 13 is a chemical compound with the molecular formula C35H43N7O5 and a molecular weight of 641.8 . It is related to Dabigatran, an anticoagulant drug sold under the brand name Pradaxa .
Synthesis Analysis
The synthesis of Dabigatran and its impurities has been reported in several studies . A novel synthon, n-hexyl-4-nitrophenyl carbonate (32), has been used to substantially eliminate the formation of potential impurities . The Pinner reaction was used to prepare a key intermediate, amidine 8, which was then subjected to nucleophilic substitution with the novel synthon to furnish the Dabigatran base .Molecular Structure Analysis
The molecular structure of Dabigatran Impurity 13 can be represented by the SMILES string: CN1C2=CC=C (C (N (C3=CC=CC=N3)CCC (OCCC)=O)=O)C=C2N=C1CNC4=CC=C (C (NC (OCCCCCC)=O)=N)C=C4 . This structure has been characterized by techniques such as LC-MS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Dabigatran and its impurities have been studied . The reactions include N-acylation, reduction under catalytic hydrogenation conditions, and nucleophilic substitution .Scientific Research Applications
Quality Control in Pharmaceutical Production
This impurity plays a critical role in quality control (QC) during the commercial production of Dabigatran. It serves as a reference standard to determine the presence and concentration of impurities, which is crucial for meeting regulatory standards and obtaining approval for Abbreviated New Drug Applications (ANDA) .
Pharmacokinetic Studies
In pharmacokinetic research, “Dabigatran impurity P” is used to understand the metabolism and distribution of Dabigatran in the body. It helps in assessing how impurities might affect the drug’s efficacy and safety profile .
Drug Stability Testing
The impurity is employed in stability testing to evaluate how Dabigatran degrades over time under various conditions. This is vital for determining the shelf life and storage requirements of the drug .
Regulatory Compliance
“Dabigatran impurity P” is significant for regulatory compliance, as it is a benchmark for impurity profiling mandated by health authorities. Its identification and control are necessary for the drug to be considered safe for public consumption .
Educational and Training Purposes
In academic settings, this impurity is used for educational purposes, training students and professionals in pharmaceutical analysis and quality assurance techniques .
Research on Anticoagulant Efficacy
Finally, “Dabigatran impurity P” is used in research to study the efficacy of Dabigatran as an anticoagulant. By examining the impact of impurities on the drug’s action, researchers can better understand and improve its anticoagulant properties .
Mechanism of Action
Target of Action
Dabigatran Impurity P, also known as Dabigatran Impurity 13, primarily targets thrombin , a key protein in the human coagulation system . Thrombin plays a central role in coagulation by activating factors V, XI, and fibrinogen itself .
Mode of Action
Dabigatran Impurity P is a direct and reversible inhibitor of thrombin activity . It mimics part of the molecular structure of fibrinogen, particularly in the area where thrombin and fibrinogen interact to convert fibrinogen into fibrin . This interaction inhibits thrombin’s key role in human hemostasis .
Biochemical Pathways
The inhibition of thrombin by Dabigatran Impurity P affects the coagulation pathway. Thrombin is responsible for the conversion of fibrinogen to fibrin, a critical step in blood clot formation . By inhibiting thrombin, Dabigatran Impurity P prevents this conversion, thereby acting as an anticoagulant .
Safety and Hazards
Future Directions
The safety of Dabigatran and its impurities continues to be a topic of research . Future studies may focus on further elucidating the properties of Dabigatran Impurity 13 and its potential effects on the efficacy and safety of Dabigatran. Additionally, the development of more sensitive and accurate methods for the detection and quantification of Dabigatran and its impurities is an important area of future research .
properties
IUPAC Name |
3-[[2-[[4-(hexoxycarbonylcarbamoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N6O6/c1-3-4-5-8-19-44-32(43)36-30(41)22-10-13-24(14-11-22)34-21-28-35-25-20-23(12-15-26(25)37(28)2)31(42)38(18-16-29(39)40)27-9-6-7-17-33-27/h6-7,9-15,17,20,34H,3-5,8,16,18-19,21H2,1-2H3,(H,39,40)(H,36,41,43) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSMJNALQPNLBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)NC(=O)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)O)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1408238-37-8 | |
| Record name | N-((2-(((4-((((Hexyloxy)carbonyl)amino)carbonyl)phenyl)amino)methyl)-1-methyl-1H-benzimidazol-5-yl)carbonyl)-N-2-pyridinyl-beta-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1408238378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-((2-(((4-((((HEXYLOXY)CARBONYL)AMINO)CARBONYL)PHENYL)AMINO)METHYL)-1-METHYL-1H-BENZIMIDAZOL-5-YL)CARBONYL)-N-2-PYRIDINYL-.BETA.-ALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C89S36UVN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


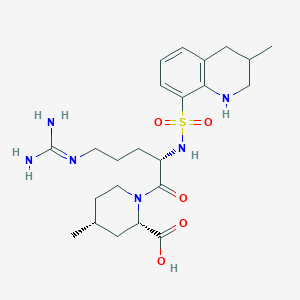
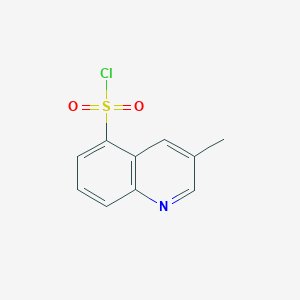

![methyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B601584.png)

